Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Morpholin-4-ylmethyl Group: This step involves the reaction of the benzofuran derivative with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate
- Ethyl 5-methoxy-2-(piperidin-4-ylmethyl)-1-benzofuran-3-carboxylate
- Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group, morpholin-4-ylmethyl group, and ester functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H21NO5 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 5-methoxy-2-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-3-22-17(19)16-13-10-12(20-2)4-5-14(13)23-15(16)11-18-6-8-21-9-7-18/h4-5,10H,3,6-9,11H2,1-2H3 |
InChI Key |
BVCZCUNFEILSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCOCC3 |
Origin of Product |
United States |
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